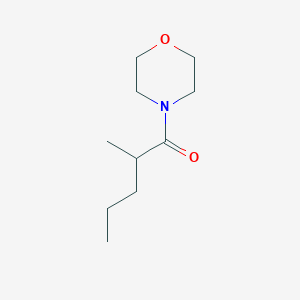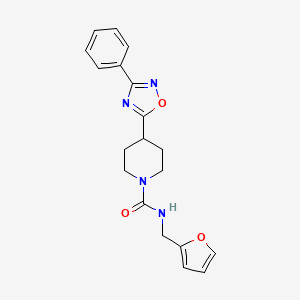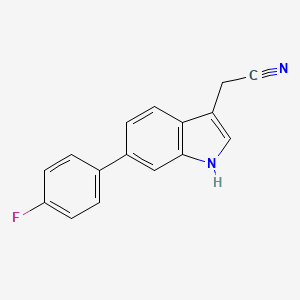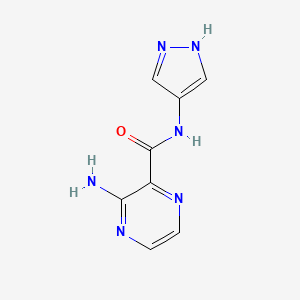
2-Methyl-1-morpholin-4-ylpentan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-1-morpholin-4-ylpentan-1-one, also known as MDMB-2201, is a synthetic cannabinoid that belongs to the indole family. It is a potent agonist of the CB1 and CB2 receptors, which are responsible for the psychoactive effects of marijuana. MDMB-2201 has gained popularity among drug users due to its potent effects and easy availability. However, it is important to note that the use of MDMB-2201 for recreational purposes is illegal in most countries. The focus of
Mecanismo De Acción
2-Methyl-1-morpholin-4-ylpentan-1-one acts as a potent agonist of the CB1 and CB2 receptors. The compound binds to these receptors and activates them, leading to the psychoactive effects of marijuana. This compound has been shown to have a higher affinity for the CB1 receptor than the CB2 receptor, which is responsible for the psychoactive effects of marijuana.
Biochemical and Physiological Effects:
This compound has been shown to have potent effects on the central nervous system, cardiovascular system, and immune system. The compound has been shown to cause hallucinations, paranoia, anxiety, and cognitive impairment. This compound has also been shown to cause tachycardia, hypertension, and vasoconstriction. Additionally, the compound has been shown to suppress the immune system, leading to an increased risk of infections.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Methyl-1-morpholin-4-ylpentan-1-one has been used in scientific research to study the effects of synthetic cannabinoids on the human body. The compound has been shown to have potent effects on the CB1 and CB2 receptors, making it a valuable tool for studying the effects of synthetic cannabinoids. However, it is important to note that the use of this compound for recreational purposes is illegal and can lead to severe legal consequences.
Direcciones Futuras
There are several future directions for the study of 2-Methyl-1-morpholin-4-ylpentan-1-one. One possible direction is to study the long-term effects of synthetic cannabinoids on the human body. Another possible direction is to study the effects of this compound on different types of cells and tissues. Additionally, it would be interesting to study the effects of this compound on different animal models to better understand its effects on the human body. Finally, it would be valuable to study the potential therapeutic uses of this compound, such as in the treatment of pain or anxiety disorders.
Conclusion:
This compound is a synthetic cannabinoid that has gained popularity among drug users due to its potent effects and easy availability. However, it is important to note that the use of this compound for recreational purposes is illegal in most countries. The compound has been used in scientific research to study the effects of synthetic cannabinoids on the human body. This compound has been shown to have potent effects on the central nervous system, cardiovascular system, and immune system. There are several future directions for the study of this compound, including the study of its long-term effects, its effects on different types of cells and tissues, its effects on different animal models, and its potential therapeutic uses.
Métodos De Síntesis
2-Methyl-1-morpholin-4-ylpentan-1-one is synthesized by reacting 5-fluoro MDMB-PICA with morpholine and pentanone in the presence of a catalyst. The synthesis method is relatively simple and can be performed in a laboratory setting. However, it is important to note that the synthesis of this compound for recreational purposes is illegal and can lead to severe legal consequences.
Aplicaciones Científicas De Investigación
2-Methyl-1-morpholin-4-ylpentan-1-one has been used in scientific research to study the effects of synthetic cannabinoids on the human body. The compound has been shown to have potent effects on the CB1 and CB2 receptors, which are responsible for the psychoactive effects of marijuana. This compound has been used to study the effects of synthetic cannabinoids on the central nervous system, cardiovascular system, and immune system.
Propiedades
IUPAC Name |
2-methyl-1-morpholin-4-ylpentan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c1-3-4-9(2)10(12)11-5-7-13-8-6-11/h9H,3-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXQWKDCZXGVPGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)C(=O)N1CCOCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[[2-(2,5-Dimethylphenyl)acetyl]amino]cyclohexane-1-carboxylic acid](/img/structure/B7561215.png)
![4-{4-[5-(5-Methyl-2-thienyl)-1,2,4-oxadiazol-3-yl]phenyl}morpholine](/img/structure/B7561219.png)
![N-1,3-benzodioxol-5-yl-2-[(2-phenylquinolin-4-yl)oxy]acetamide](/img/structure/B7561223.png)
![N-[[3-(dimethylcarbamoyl)phenyl]methyl]-1,2-dihydroacenaphthylene-5-carboxamide](/img/structure/B7561230.png)




![2-(2-methyl-1H-indol-3-yl)-1-[4-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazin-1-yl]ethanone](/img/structure/B7561272.png)
![(E)-3-[4-[2-(4-bromoanilino)-2-oxoethoxy]-3-methoxyphenyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyanoprop-2-enamide](/img/structure/B7561278.png)
![(E)-2-cyano-3-[1-(3,5-dichlorophenyl)-2,5-dimethylpyrrol-3-yl]-N-(3-piperidin-1-ylsulfonylphenyl)prop-2-enamide](/img/structure/B7561289.png)
![2-(trifluoromethyl)-N-[2-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethyl]benzenesulfonamide](/img/structure/B7561296.png)
![1,4-Dioxa-8-azaspiro[4.5]decan-8-yl-[1-[3-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl]methanone](/img/structure/B7561305.png)